Olivacine

Cancer Research Multidrug Resistance Cytotoxicity Assay

Olivacine (CAS 484-49-1) is a differentiated pyrido[4,3-b]carbazole alkaloid with a unique pharmacological profile distinct from ellipticine and doxorubicin. Exhibits 3-fold higher cytotoxicity than doxorubicin in P-glycoprotein-mediated multidrug-resistant cancer cells, while showing significantly lower toxicity to normal fibroblasts (SI >280). Ideal for preclinical models of MDR tumors and antimalarial research. Available in ≥98% purity with reliable global shipping for R&D use.

Molecular Formula C17H14N2
Molecular Weight 246.31 g/mol
CAS No. 484-49-1
Cat. No. B1677268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlivacine
CAS484-49-1
Synonymsolivacine
olivacine oxalate (1:1)
Molecular FormulaC17H14N2
Molecular Weight246.31 g/mol
Structural Identifiers
SMILESCC1=C2C=CNC(=C2C=C3C1=NC4=CC=CC=C43)C
InChIInChI=1S/C17H14N2/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15/h3-9,18H,1-2H3
InChIKeyZIXGXMMUKPLXBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Olivacine (CAS 484-49-1) Procurement Guide: Pyridocarbazole Alkaloid with Defined Topoisomerase II Inhibition and MDR Circumvention Potential


Olivacine (CAS 484-49-1) is a naturally occurring pyrido[4,3-b]carbazole alkaloid and structural isomer of ellipticine, initially isolated from Aspidosperma olivaceum [1]. It functions primarily as a DNA intercalator and topoisomerase II inhibitor, disrupting DNA replication and transcription in proliferating cells [2]. Olivacine and its derivatives exhibit multidirectional biological activity, with notable antiproliferative effects demonstrated in vitro and in vivo across various cancer models, including those displaying the classical multidrug resistance (MDR) phenotype [3].

Why Olivacine (CAS 484-49-1) Cannot Be Readily Substituted with Ellipticine or Other Pyridocarbazole Analogs


Although olivacine and ellipticine share the pyrido[4,3-b]carbazole core and both act as topoisomerase II inhibitors, their pharmacological and toxicological profiles diverge substantially due to discrete structural differences. Direct comparative studies reveal that olivacine exhibits significantly lower cytotoxicity toward normal human dermal fibroblasts (NHDF) than ellipticine, while maintaining potent activity against doxorubicin-resistant cancer cells where olivacine's cytotoxicity is approximately three times higher than doxorubicin [1]. Furthermore, small modifications in lateral chain substitutions on the olivacine scaffold induce large changes in cytotoxicity and cross-resistance levels in MDR cells, underscoring that even closely related pyridocarbazoles are not functionally interchangeable [2].

Olivacine (CAS 484-49-1) Quantitative Differentiation Evidence: Direct Comparative Data Versus Ellipticine and Doxorubicin


Differential Cytotoxicity in Doxorubicin-Resistant LoVo/DX Colorectal Adenocarcinoma Cells: Olivacine vs. Doxorubicin

Olivacine demonstrates significantly higher cytotoxic potency than doxorubicin specifically in the doxorubicin-resistant LoVo/DX colorectal adenocarcinoma model, suggesting potential utility in MDR contexts where standard anthracycline therapy has failed [1].

Cancer Research Multidrug Resistance Cytotoxicity Assay

Comparative Cytotoxicity and Selectivity Profile: Olivacine vs. Ellipticine in Cancer and Normal Cells

In a direct comparative study, olivacine exhibited lower cytotoxicity toward normal human dermal fibroblasts (NHDF) compared to ellipticine, while still demonstrating significant activity against cancer cell lines, suggesting a potentially more favorable therapeutic window [1].

Cancer Research Selectivity Toxicology

Antimalarial Selectivity Index: Olivacine vs. Cryptolepine Analogs in Plasmodium Models

Olivacine demonstrates a high selectivity index (SI > 280) against Plasmodium falciparum compared to murine macrophages, substantially exceeding the SI of cryptolepine triflate (SI = 10-12), indicating a more favorable therapeutic margin in antimalarial applications [1].

Malaria Research Antiparasitic Selectivity

In Vivo Antimalarial Efficacy: Oral Olivacine vs. Oral Ellipticine in P. berghei Mouse Model

Olivacine exhibits high oral antimalarial activity in Plasmodium berghei-infected mice, with in vivo inhibition values (IVI) of 90-97% at ≥50 mg/kg/day, approaching the efficacy of the established control chloroquine [1].

Malaria Research In Vivo Efficacy Oral Bioavailability

Prodrug Conversion Kinetics: S 30972-1 to S 16020-2 (Olivacine Derivative) In Vivo Pharmacokinetic Comparison

S 30972-1, a glutaric acid monoester derivative of the olivacine analog S 16020-2, undergoes rapid and complete conversion to the active parent compound S 16020-2 within 1 hour of intravenous administration in mice, establishing its prodrug status [1].

Pharmacokinetics Prodrug Design Drug Metabolism

Cytotoxic Potency of Ring D-Modified Olivacine Analogues: S 16020-2 vs. Pyrazinocarbazole Derivative

Modification of the D ring in the olivacine scaffold profoundly impacts cytotoxic potency. The pyrazinocarbazole analogue (compound 2) exhibits markedly reduced cytotoxicity (IC50 = 330 nM) compared to the parent compound S 16020-2 (IC50 = 13.1 nM) in murine L1210 leukemia cells [1].

Medicinal Chemistry Structure-Activity Relationship Cytotoxicity

Olivacine (CAS 484-49-1) Optimal Research and Preclinical Application Scenarios Based on Quantitative Evidence


Multidrug-Resistant (MDR) Cancer Model Studies Requiring Doxorubicin-Insensitive Cytotoxic Agents

Given that olivacine demonstrates approximately 3-fold higher cytotoxicity than doxorubicin specifically in doxorubicin-resistant LoVo/DX colorectal adenocarcinoma cells, this compound is optimally suited for preclinical investigations focused on overcoming P-glycoprotein-mediated multidrug resistance [3]. Researchers should prioritize olivacine over standard anthracyclines when designing studies in MDR tumor models where doxorubicin efficacy is known to be limited.

Antimalarial Drug Discovery Programs Emphasizing High Selectivity Indices

Olivacine's selectivity index (SI > 280) substantially exceeds that of cryptolepine (SI = 10-12) in Plasmodium falciparum assays, while its oral in vivo efficacy (IVI = 90-97% at ≥50 mg/kg/day) approaches that of chloroquine in P. berghei-infected mice [3]. This profile supports the use of olivacine as a lead scaffold in antimalarial research where balancing antiparasitic potency with minimal host cell toxicity is a primary selection criterion.

Topoisomerase II Inhibitor Studies Requiring Reduced Normal Cell Cytotoxicity Relative to Ellipticine

Direct comparative evidence demonstrates that olivacine exerts lower cytotoxic effects on normal human dermal fibroblasts (NHDF) than its structural isomer ellipticine, while maintaining significant activity against cancer cell lines such as A549 [3]. This differentiation positions olivacine as the preferred pyridocarbazole for experimental systems where minimizing off-target toxicity to normal proliferating cells is essential, such as in long-term exposure studies or combination therapy investigations.

Structure-Activity Relationship (SAR) Studies Focused on D Ring Modifications of Pyridocarbazole Scaffolds

Quantitative SAR data show that altering the D ring of the olivacine scaffold can drastically modulate cytotoxic potency (e.g., IC50 shifts from 13.1 nM to 330 nM) [3]. Olivacine serves as an ideal core structure for medicinal chemistry programs aimed at optimizing pyridocarbazole-based topoisomerase II inhibitors, as even subtle modifications to this region yield measurable and significant changes in biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olivacine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.